N-Methyl-1-(pyrimidin-2-yl)methanamine hydrochloride
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Overview
Description
N-Methyl-1-(pyrimidin-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula C6H9N3·HCl and a molecular weight of 159.62 g/mol. This compound is a salt analog of N-Methyl-1-(pyrimidin-2-yl)methanamine and is used in various scientific research applications, particularly in the preparation of (hetero)arylalkylamino-pyrazolopyridazine derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(pyrimidin-2-yl)methanamine hydrochloride typically involves the reaction of N-Methyl-1-(pyrimidin-2-yl)methanamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The general reaction can be represented as follows: [ \text{N-Methyl-1-(pyrimidin-2-yl)methanamine} + \text{HCl} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-(pyrimidin-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its reduced amine form.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrimidine ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Reduced amine forms.
Substitution: Various substituted pyrimidine derivatives depending on the substituent introduced.
Scientific Research Applications
N-Methyl-1-(pyrimidin-2-yl)methanamine hydrochloride is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the synthesis of specialty chemicals and intermediates for various industrial applications
Mechanism of Action
The mechanism of action of N-Methyl-1-(pyrimidin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-1-(pyridin-2-yl)methanamine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
N-Methyl-1-(4-methyl-1H-imidazol-2-yl)methanamine dihydrochloride: Contains an imidazole ring instead of a pyrimidine ring.
N-Methyl-1-(3-pyridin-3-ylisoxazol-5-yl)methanamine dihydrochloride: Contains an isoxazole ring instead of a pyrimidine ring.
Uniqueness
N-Methyl-1-(pyrimidin-2-yl)methanamine hydrochloride is unique due to its pyrimidine ring, which imparts distinct chemical and biological properties compared to its analogs. The presence of the pyrimidine ring can influence the compound’s reactivity, binding affinity, and overall biological activity.
Properties
IUPAC Name |
N-methyl-1-pyrimidin-2-ylmethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.ClH/c1-7-5-6-8-3-2-4-9-6;/h2-4,7H,5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYRKIRRMUHUJAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC=CC=N1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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